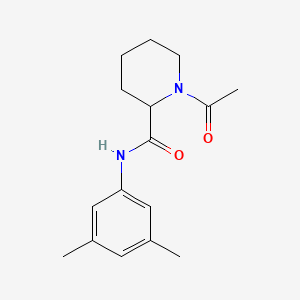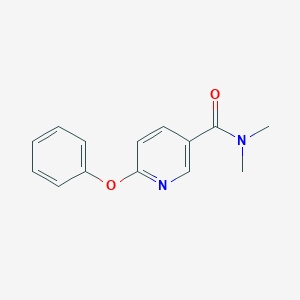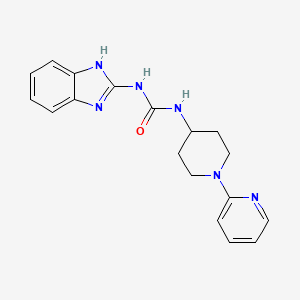
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC is a heterocyclic compound that contains a pyridine ring and an azetidine ring. The compound has shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in tumor growth and inflammation. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to activate certain signaling pathways that are involved in cell death, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting the activity of enzymes involved in tumor growth. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to exhibit a wide range of biological activities, making it a potential candidate for various therapeutic applications. However, one of the limitations of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. One potential direction is the development of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile and its potential therapeutic applications.
Conclusion:
In conclusion, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has shown to exhibit antitumor, anti-inflammatory, and analgesic properties. While there are limitations to the compound, such as its limited solubility in water, there are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. With further investigation, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile may prove to be a valuable candidate for various therapeutic applications.
Métodos De Síntesis
The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile involves the reaction of 2-cyano-3-(4-pyridinyl)acrylonitrile and phenylhydrazine in the presence of a catalyst. The reaction yields 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile as a white solid with a melting point of 186-188°C. The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Propiedades
IUPAC Name |
6-(2-phenylazetidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-10-12-6-7-15(17-11-12)18-9-8-14(18)13-4-2-1-3-5-13/h1-7,11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOIEVUIUGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)

![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)


![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)




![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)